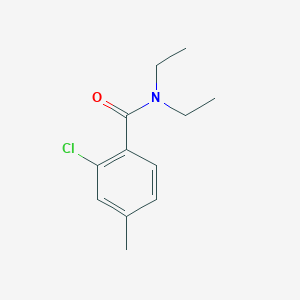

2-chloro-N,N-diethyl-4-methylbenzamide

Cat. No. B8795917

M. Wt: 225.71 g/mol

InChI Key: SIRHIIBJHMFXAV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04608079

Procedure details

A mixture of 32.2 g (0.19 mol) of 3-chloro-4-methylbenzoic acid in 100 mL of thionyl chloride is treated with 2 drops of dimethylformamide and heated on a steam bath for one hour. The clear amber solution is evaporated in vacuo several times with anhydrous toluene to give a clear amber oily residue. After dilution to a volume of 125 mL with anhydrous tetrahydrofuran, the 3-chloro-4-methyl-benzoyl chloride is added dropwise to a stirred solution of 43.3 mL (0.418 mol) of diethylamine in 300 mL anhydrous tetrahydrofuran under N2 at -5° C. The reaction mixture is allowed to come to room temperature over a 72 hour period then is treated with 300 mL water. The phases are separated; the aqueous phase is extracted with a total of 300 mL ethyl acetate. All organic phases are combined, washed with 300 mL of a saturated sodium chloride solution, dried over magnesium sulfate and concentrated in vacuo to give 40.0 g of a clear dark red oil. The infrared and proton nmr spectra are consistent with the desired structure. Gas-liquid chromatography analysis gives a purity of 96%.

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[Cl:12]C1C=C(C=CC=1C)C(Cl)=O.[CH2:23]([NH:25][CH2:26][CH3:27])[CH3:24].O>S(Cl)(Cl)=O.CN(C)C=O.O1CCCC1>[Cl:12][C:8]1[CH:9]=[C:10]([CH3:11])[CH:2]=[CH:3][C:4]=1[C:5]([N:25]([CH2:26][CH3:27])[CH2:23][CH3:24])=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

32.2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)O)C=CC1C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)Cl)C=CC1C

|

|

Name

|

|

|

Quantity

|

43.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated on a steam bath for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The clear amber solution is evaporated in vacuo several times with anhydrous toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear amber oily residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is extracted with a total of 300 mL ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 300 mL of a saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

72 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1C(=O)N(CC)CC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |